[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol
Overview
Description
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C11H16BrN3O and a molecular weight of 286.17 g/mol . This compound belongs to the family of pyridine derivatives and contains a piperazine moiety, which is often found in drugs and bioactive molecules. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, potentially leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 25713 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Based on the known biological activities of structurally similar compounds, it can be hypothesized that this compound may have a broad range of potential effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 5-bromo-2-chloropyridine with 4-methylpiperazine under suitable conditions to form the intermediate [5-Bromo-2-(4-methylpiperazin-1-yl)pyridine]. This intermediate is then subjected to a reduction reaction to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while substitution of the bromine atom can yield various substituted pyridine derivatives .
Scientific Research Applications
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol include:
- [5-Bromo-2-(4-methylpiperazin-1-yl)pyridine]
- [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methane
- [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the bromine atom and the piperazine moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-2-4-15(5-3-14)11-9(8-16)6-10(12)7-13-11/h6-7,16H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSIIFYFBPFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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